molecular formula C17H14I2N4O2S B11679390 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11679390
M. Wt: 592.2 g/mol
InChI Key: UQFSTFVYBNPSQV-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and diiodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then further reacted with appropriate reagents to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-[(1-methyl-1

Properties

Molecular Formula

C17H14I2N4O2S

Molecular Weight

592.2 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C17H14I2N4O2S/c1-23-14-5-3-2-4-13(14)21-17(23)26-9-15(24)22-20-8-10-6-11(18)7-12(19)16(10)25/h2-8,25H,9H2,1H3,(H,22,24)/b20-8+

InChI Key

UQFSTFVYBNPSQV-DNTJNYDQSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=C(C(=CC(=C3)I)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.